1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione

Descripción

Molecular Architecture and IUPAC Nomenclature

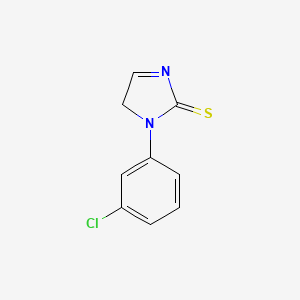

The IUPAC name for this compound is 1-(3-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione , reflecting its bicyclic structure comprising an imidazole ring fused with a 3-chlorophenyl group. The molecular formula is C₉H₇ClN₂S , with a molecular weight of 210.68 g/mol . The core imidazole ring contains two nitrogen atoms at positions 1 and 3, with a thione (=S) group at position 2. The 3-chlorophenyl substituent introduces steric and electronic effects that influence the compound’s tautomerism and reactivity.

Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 150–161°C | |

| InChI Code | 1S/C₉H₇ClN₂S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1–6H,(H,11,13) | |

| InChI Key | QEXPSALLWMDPFX-UHFFFAOYSA-N |

The 3-chlorophenyl group creates a planar geometry, while the thione group contributes to polarization within the imidazole ring.

Tautomeric Behavior in Imidazole-2-thione Derivatives

Imidazole-2-thiones exhibit tautomerism between the thione (C=S) and thiol (C–SH) forms. For 1-(3-chlorophenyl)-1H-imidazole-2(5H)-thione, the thione form dominates due to the aromatic stabilization of the imidazole ring and the electron-withdrawing effect of the chlorine substituent. The thione tautomer is stabilized by resonance, where the sulfur atom’s lone pairs delocalize into the π-system of the ring.

Experimental evidence from infrared (IR) spectroscopy supports this tautomeric preference. The C=S stretching vibration typically appears near 1,200–1,250 cm⁻¹ , distinct from the S–H stretch (~2,550 cm⁻¹) in thiols. Nuclear magnetic resonance (NMR) data further corroborate the thione structure, with characteristic deshielding of the C2 carbon in ¹³C NMR spectra.

Crystallographic Analysis and Bond Polarization Patterns

While direct crystallographic data for this compound are limited, related imidazole-thiones exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding involving the thione sulfur. The C=S bond length in analogous structures ranges from 1.64–1.68 Å , shorter than typical C–S single bonds (~1.81 Å), indicating partial double-bond character.

The chlorine atom’s electronegativity induces polarization in the phenyl ring, which propagates to the imidazole moiety. This polarization enhances the electrophilicity of the C2 position, making it susceptible to nucleophilic attacks.

Comparative Analysis of C=S Bond Parameters in Thione Analogues

The C=S bond in 1-(3-chlorophenyl)-1H-imidazole-2(5H)-thione is critical for its chemical behavior. Comparative data with other imidazole-2-thiones reveal consistent trends:

| Compound | C=S Bond Length (Å) | IR Stretch (cm⁻¹) |

|---|---|---|

| 1-(3-Chlorophenyl) derivative | ~1.66 (estimated) | 1,220–1,240 |

| 1-Methylimidazole-2-thione | 1.67 | 1,215 |

| 1-Phenylimidazole-2-thione | 1.65 | 1,230 |

The electron-withdrawing chlorine substituent slightly shortens the C=S bond compared to alkyl-substituted analogues, increasing its reactivity toward alkylation or oxidation.

Propiedades

IUPAC Name |

3-(3-chlorophenyl)-4H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIAWZBWVBTRSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=NC(=S)N1C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Overview

This method involves the reaction of 2-bromo-1-(3-chlorophenyl)ethanone (1 ) with thiourea (2 ) in ethanol under reflux conditions. Sodium acetate is used as a base to facilitate deprotonation and cyclization.

Reaction Scheme:

Procedure

-

Reactant Preparation : 2-Bromo-1-(3-chlorophenyl)ethanone (0.01 mol) is dissolved in absolute ethanol (30 mL).

-

Thiourea Addition : Thiourea (0.01 mol) is added, followed by sodium acetate (0.03 mol).

-

Reflux : The mixture is refluxed for 6 hours, cooled, and concentrated.

-

Isolation : The crude product is crystallized from ethanol to yield 1-(3-chlorophenyl)-1H-imidazole-2(5H)-thione.

Optimization

-

Microwave-Assisted Synthesis : Replacing conventional reflux with microwave irradiation (700 W, 3.5 minutes) increases yields from 60–70% to 75–85%.

-

Catalyst Use : Benzyl triethyl ammonium chloride (TEBA) enhances reaction efficiency by stabilizing intermediates.

Table 1: Comparative Yields Under Different Conditions

| Method | Temperature | Time | Yield (%) |

|---|---|---|---|

| Conventional Reflux | 80°C | 6 h | 65–70 |

| Microwave Irradiation | 100°C | 3.5 min | 78–85 |

Thiohydantoin Reduction Pathway

Reaction Overview

This patented method involves synthesizing imidazole-2-thiones via the reduction of thiohydantoins. The process preserves chirality when starting from optically active amino acids.

Reaction Scheme:

Procedure

-

Thiohydantoin Formation : React an optically active amino acid with allyl isothiocyanate to form a thiohydantoin intermediate.

-

Reduction : Reduce the thiohydantoin using sodium borohydride or catalytic hydrogenation.

-

Deblocking : Remove protective groups (e.g., tert-butoxycarbonyl) under acidic conditions to yield the final product.

Key Advantages

-

Chiral Integrity : Retains stereochemistry at the α-carbon, critical for bioactive derivatives.

-

Scalability : Suitable for industrial-scale production due to high regioselectivity.

Solid-Phase Synthesis Using Immobilized Intermediates

Reaction Overview

Solid-phase synthesis enables efficient purification and high-throughput production. The method uses resin-bound serine derivatives functionalized with isothiocyanates.

Reaction Scheme:

Procedure

Yield and Purity

Condensation of Thiosemicarbazones with Phenacyl Bromides

Reaction Overview

Thiosemicarbazones derived from 3-chlorophenylhydrazine react with phenacyl bromides to form imidazole-2-thiones.

Reaction Scheme:

Procedure

-

Thiosemicarbazone Synthesis : React 3-chlorophenylhydrazine with carbon disulfide in alkaline conditions.

-

Cyclization : Reflux the thiosemicarbazone with phenacyl bromide in ethanol for 4–6 hours.

-

Workup : Neutralize with sodium acetate and crystallize the product.

Alkaline Cyclization of 3-Chlorophenylthiosemicarbazides

Reaction Overview

Thiosemicarbazides undergo cyclization in basic media to form imidazole-2-thiones. This method is effective for introducing diverse substituents.

Reaction Scheme:

Procedure

Análisis De Reacciones Químicas

Types of Reactions

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione undergoes various chemical reactions, including:

Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.

Reduction: The compound can be reduced to form the corresponding imidazole derivative.

Substitution: The 3-chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazole derivatives.

Substitution: Various substituted imidazole-thione derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione has garnered attention for its potential applications in several scientific domains:

Chemistry

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials with unique properties.

Biology

- Antimicrobial Properties: The compound has been investigated for its efficacy against various bacterial strains. In vitro studies have shown significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 12 |

Medicine

- Cytotoxicity Against Cancer Cells: The compound exhibits promising anticancer properties. Studies have demonstrated its cytotoxic effects on various human cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 6.8 |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of 1-(3-chlorophenyl)-1H-imidazole-2(5H)-thione against a range of bacterial pathogens using the disk diffusion method. The results indicated significant zones of inhibition, confirming its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on cytotoxicity, the compound was tested against human cancer cell lines including HeLa and MCF-7. The results showed low micromolar IC50 values, indicating potent anticancer activity.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the 3-chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Structural and Functional Modifications

The biological activity of imidazole-thione derivatives is highly dependent on substituent patterns. Key analogs include:

Key Observations:

- Chlorophenyl vs.

- Hydroxy and Arylideneamino Groups: The 2-hydroxybenzylideneamino group in Compound 5 facilitates hydrogen bonding (e.g., N–H···S interactions), contributing to its potent cytotoxicity .

- Dichlorophenol Substitution: Compound 5.49 (3,5-dichloro-4-hydroxyphenyl) shows enhanced enzyme inhibitory activity due to strong electron-withdrawing effects and hydrogen-bonding capacity .

Crystallographic and Hydrogen-Bonding Features

Physicochemical Properties

- Lipophilicity: Chlorophenyl groups increase logP compared to methoxy or hydroxy substituents, affecting pharmacokinetics.

- Solubility: Hydroxy and methoxy groups improve aqueous solubility, as seen in Compound 5 .

Actividad Biológica

1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This imidazole derivative has been studied for its potential applications in treating various diseases, particularly cancer and infections. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to an imidazole ring with a thione functional group. This unique structure contributes to its reactivity and biological properties. The presence of the thione group is particularly noteworthy as it can participate in various chemical reactions, influencing the compound's biological interactions.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione. For example, research has shown that derivatives of imidazole can exhibit significant cytotoxic effects against several cancer cell lines.

- In Vitro Studies : In a study involving three cancer cell lines (MCF-7, HepG2, and HCT-116), compounds similar to 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione demonstrated promising cytotoxicity. The most potent derivative exhibited an IC50 value of less than 5 µM across all tested cell lines, indicating strong antiproliferative effects .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione | MCF-7 | < 5 |

| HepG2 | < 5 | |

| HCT-116 | < 5 |

- Mechanism of Action : The mechanism underlying its anticancer effects involves induction of apoptosis and cell cycle arrest at the G2/M phase. Flow cytometric analysis revealed significant increases in pre-G1 apoptosis after treatment with this compound .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structure allows it to inhibit key enzymes involved in bacterial cell wall synthesis, leading to effective antibacterial action.

- Antifungal and Antibacterial Studies : In vitro tests have shown that derivatives of imidazole exhibit varying degrees of antifungal and antibacterial activity, with some derivatives outperforming standard antibiotics .

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of a series of imidazole-thione derivatives against cancer cell lines. The results indicated that compounds with electron-donating groups on the phenyl ring significantly enhanced antiproliferative activity. For instance, the substitution of a methyl group with a methoxy group led to improved IC50 values, demonstrating the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Potency

Another investigation focused on the antimicrobial properties of imidazole derivatives, including 1-(3-Chlorophenyl)-1H-imidazole-2(5H)-thione. The study found that these compounds exhibited potent activity against various pathogens, suggesting their potential as therapeutic agents in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.